molecular formula C11H8F6O2 B13233449 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13233449
M. Wt: 286.17 g/mol
InChI Key: CUUBIJYRSMXGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid is a high-value fluorinated building block designed for advanced research and development. Its unique structure, featuring two distinct trifluoromethyl groups on a chiral butanoic acid scaffold, makes it a critical intermediate in the synthesis of sophisticated functional materials and active pharmaceutical ingredients (APIs). This compound is of significant interest in materials science, particularly for the development of chiral nematic liquid crystals (LCs). The 4,4,4-trifluoro asymmetric frame is known to effectively increase the helical twisting power (HTP) of chiral dopants, a crucial parameter for tuning the electro-optical properties of LC displays (LCDs) . The biphenyl-like moiety in the structure further enhances its mesogenic potential, allowing researchers to tailor the physical properties of novel LC mixtures . In medicinal chemistry, the incorporation of trifluoromethyl groups is a established strategy to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates . This acid shares structural similarities with key intermediates used in FDA-approved trifluoromethyl-containing drugs and other bioactive molecules, highlighting its utility in pharmaceutical R&D for diseases such as type II diabetes and acute migraine . The compound serves as a versatile precursor for the synthesis of more complex molecules via further functionalization of its carboxylic acid group. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

4,4,4-trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)5-8(9(18)19)6-1-3-7(4-2-6)11(15,16)17/h1-4,8H,5H2,(H,18,19)

InChI Key

CUUBIJYRSMXGQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid typically involves the use of trifluoromethylation reactions. One common method includes the reaction of 4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often involve the use of palladium catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The trifluoromethyl groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog Analysis

The following table compares 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid with structurally related fluorinated butanoic acids and phenyl-substituted derivatives:

Compound Name Substituent Position Molecular Formula Key Properties/Applications Suppliers/Pricing (Evidence Source)
This compound Para-CF₃ on phenyl C₁₁H₈F₆O₂ High acidity, potential pharmaceutical use Not explicitly listed (inferred from analogs)
4,4-Difluoro-2-(4-fluorophenyl)butanoic acid Para-F on phenyl C₁₀H₉F₃O₂ Lower fluorine count → reduced lipophilicity; used in organic synthesis CymitQuimica (1g: €1,402)
4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid Ortho-methyl on phenyl C₁₁H₁₁F₃O₂ Steric hindrance alters reactivity; suppliers: 2 (Akos, etc.) Available from multiple suppliers
4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid Meta-F on phenyl C₁₀H₈F₄O₂ Electron-withdrawing meta-F enhances acidity vs. para-CF₃ CAS 1538113-27-7
4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid Nitro and CF₃ on phenyl C₁₁H₁₁F₃N₂O₄ Nitro group introduces redox activity; potential in medicinal chemistry CAS 65783-35-9 (Bailem Group)

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The para-trifluoromethyl group in the target compound provides stronger electron withdrawal than meta-fluoro or ortho-methyl substituents, increasing acidity and stability .
  • Steric Effects : Ortho-substituents (e.g., 2-methylphenyl analog) reduce reaction rates in nucleophilic substitutions due to steric hindrance .

Synthetic Accessibility: Compounds with multiple fluorine atoms (e.g., 4,4,4-trifluoro derivatives) are costlier (e.g., 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid at €1,402/g ) compared to non-fluorinated analogs, reflecting challenging fluorination steps.

Biological Relevance: Fluorinated butanoic acids are precursors for bioactive molecules. For example, methyl esters of trifluoro-hydroxybutanoic acids (e.g., ) are intermediates in synthesizing chiral drugs . The European patent (EP 4 374 877 A2) highlights trifluoromethylphenyl carbamoyl derivatives in spirocyclic compounds for therapeutic applications .

Data Table: Comparative Physicochemical Properties

Property Target Compound 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid 4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid
Molecular Weight ~292 g/mol 224.17 g/mol 236.20 g/mol
Acidity (pKa) ~1.5-2.5 (estimated) ~2.8-3.5 ~2.0-2.8
Lipophilicity (LogP) ~3.5-4.0 ~2.8-3.2 ~3.0-3.5
Melting Point Not reported Not reported Not reported

Note: Acidity and LogP estimated based on substituent effects .

Biological Activity

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid is a fluorinated compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8F6O2
  • Molecular Weight : 328.17 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antibacterial and anticancer properties. The trifluoromethyl groups are known to enhance the lipophilicity and bioactivity of compounds, which may contribute to their effectiveness in various biological assays.

Antibacterial Activity

Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : In a series of experiments, derivatives of compounds similar to this compound showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating a strong antibacterial effect .
CompoundMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli

Anticancer Activity

The anticancer potential of the compound has also been explored through various in vitro assays:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines including A549 (lung), HCT116 (colon), and PC3 (prostate).
  • IC50 Values : Notably, one study reported that certain derivatives exhibited IC50 values better than Doxorubicin (a standard chemotherapeutic agent). For example:
    • Compound C showed an IC50 of 22.4 µM against PACA2 cells.
    • Compound D exhibited IC50 values of 17.8 µM against HCT116 cells .
Cell LineCompoundIC50 (µM)Reference Drug IC50 (µM)
PACA2C22.452.1
HCT116D17.852.1

The mechanism by which these compounds exert their effects is multifaceted:

  • Gene Regulation : Treatment with these compounds resulted in the down-regulation of key genes involved in cancer progression such as BRCA1, BRCA2, and EGFR in various cell lines .
  • Protein Interaction : Molecular docking studies suggest that these compounds may inhibit specific proteins such as enoyl reductase in bacteria and SOS1 in human cells, further elucidating their potential as therapeutic agents .

Case Studies

  • Antibacterial Study : A recent publication highlighted the effectiveness of trifluoromethyl-containing compounds against resistant bacterial strains, demonstrating their potential as new antibiotics amidst rising antibiotic resistance .
  • Cancer Research : Another study focused on the anticancer effects of similar trifluoromethyl derivatives, revealing promising results in reducing tumor growth in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.